4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 588676-51-1
VCID: VC3839039
InChI: InChI=1S/C10H7Cl2NS/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2
SMILES: C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl
Molecular Formula: C10H7Cl2NS
Molecular Weight: 244.14 g/mol

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole

CAS No.: 588676-51-1

Cat. No.: VC3839039

Molecular Formula: C10H7Cl2NS

Molecular Weight: 244.14 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole - 588676-51-1

Specification

CAS No. 588676-51-1
Molecular Formula C10H7Cl2NS
Molecular Weight 244.14 g/mol
IUPAC Name 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole
Standard InChI InChI=1S/C10H7Cl2NS/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2
Standard InChI Key SORQUIQQZNHWIP-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, serves as the backbone of 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole. The chloromethyl (-CH2_2Cl) group at the 4-position introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the 2-chlorophenyl moiety at the 2-position contributes steric bulk and influences electronic properties through resonance and inductive effects . The ortho-chlorine atom on the phenyl ring creates steric hindrance, potentially affecting molecular packing in crystalline states and binding interactions in biological systems .

The compound’s SMILES notation, C1=CC=C(C(=C1)Cl)C2=NC(=CS2)CCl\text{C1=CC=C(C(=C1)Cl)C2=NC(=CS2)CCl}, and InChIKey (SORQUIQQZNHWIP-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features . Comparative analysis with positional isomers, such as 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole, reveals distinct differences in dipole moments and intermolecular interactions due to the chlorine atom’s placement on the phenyl ring .

Table 1: Structural Comparison of Thiazole Derivatives

Compound NameSubstituent PositionMolecular FormulaDipole Moment (D)
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole2-chlorophenylC10H7Cl2NS\text{C}_{10}\text{H}_{7}\text{Cl}_{2}\text{NS}3.8
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole4-chlorophenylC10H7Cl2NS\text{C}_{10}\text{H}_{7}\text{Cl}_{2}\text{NS}4.2
4-(Chloromethyl)thiazoleUnsubstitutedC4H4ClNS\text{C}_{4}\text{H}_{4}\text{ClNS}2.1

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectroscopy of the compound reveals distinct signals for the chloromethyl protons (δ4.6ppm\delta \sim 4.6 \, \text{ppm}) and aromatic protons of the 2-chlorophenyl group (δ7.37.5ppm\delta \sim 7.3–7.5 \, \text{ppm}) . Density functional theory (DFT) calculations predict a planar thiazole ring with dihedral angles of 1515^\circ between the thiazole and phenyl rings, optimizing conjugation and stability . The calculated collision cross section (CCS) for the [M+H]+^+ ion is 149.6 Ų, consistent with its moderate polarity .

Synthesis and Manufacturing

Cyclization and Halogenation Strategies

A common synthetic route involves the cyclization of 2-chloroacetophenone derivatives with thiourea in the presence of an acid catalyst. For example, 2-chloro-5-chloromethyl-1,3-thiazole can be synthesized via a Sandmeyer reaction, where an amino group is replaced by chlorine using copper(I) chloride . Alternatively, 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole is obtained by reacting 2-(2-chlorophenyl)thioamide with 1,3-dichloroacetone under reflux conditions in ethanol, yielding the product in 65–70% purity .

Table 2: Synthetic Pathways and Yields

MethodReagentsSolventTemperature (°C)Yield (%)
Thiourea Cyclization Thiourea, CuClDMF11068
Thioamide Condensation 1,3-DichloroacetoneEthanol8072
Continuous Flow ProcessHCl gas, AlCl3Toluene12085

Industrial-Scale Production

Continuous flow reactors have been employed to enhance yield and reduce reaction times. In one setup, a mixture of 2-chlorobenzaldehyde and thiourea is pumped through a heated reactor at 120°C, followed by in-line chlorination with HCl gas, achieving an 85% yield with a throughput of 12 kg/h. Purification is typically performed via column chromatography using silica gel and ethyl acetate/hexane eluents .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 52–55°C and a boiling point of 362°C at 760 mmHg, with a density of 1.395 g/cm³ . It is sparingly soluble in water (<0.1 mg/mL) but highly soluble in dichloromethane, acetone, and dimethyl sulfoxide (DMSO) . The flash point of 172.7°C indicates moderate flammability, requiring storage in cool, dry environments away from oxidizing agents .

Stability and Decomposition

Under thermal stress above 200°C, the compound decomposes to release hydrogen chloride (HCl), sulfur oxides, and carbon monoxide . Hydrolysis in aqueous media proceeds via nucleophilic displacement of the chloromethyl group, forming 4-hydroxymethyl-2-(2-chlorophenyl)-1,3-thiazole as the primary degradation product .

Thiazole derivatives, including 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole, exhibit inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis and cancer metastasis . In vitro studies on MCF-7 breast cancer cells show IC50_{50} values of 8.3 µM, comparable to reference drugs like sorafenib . The chlorophenyl group enhances lipophilicity, facilitating membrane penetration and intracellular accumulation .

Mechanism of Action

Molecular docking simulations reveal that the compound binds to the ATP-binding pocket of VEGFR-2 via hydrogen bonds with Cys917 and hydrophobic interactions with Leu840 and Val848 . This dual-binding mode disrupts kinase activation, inhibiting downstream signaling pathways such as MAPK/ERK and PI3K/Akt .

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